1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20726473
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N3 |
---|---|
Molecular Weight | 201.27 g/mol |
IUPAC Name | 1-methyl-N-[(3-methylphenyl)methyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C12H15N3/c1-10-4-3-5-11(6-10)7-13-12-8-14-15(2)9-12/h3-6,8-9,13H,7H2,1-2H3 |
Standard InChI Key | WJSCDRHHTWGFOK-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)CNC2=CN(N=C2)C |
Introduction
1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family. It features a pyrazole ring substituted with a methyl group at the first position and a 3-methylbenzyl group at the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its structural similarity to purine bases, which are essential components of nucleic acids.
Synthesis of 1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine
The synthesis of 1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methylbenzylamine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. This multi-step synthesis requires careful optimization to achieve high yields and purity of the final product.
Biological Activities and Potential Applications
Pyrazole derivatives, including 1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine, are known for their diverse biological activities. These compounds have been explored for their potential in medicinal chemistry, particularly in designing novel therapeutic agents. They may interact with biological targets such as enzymes or receptors, influencing various physiological processes.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-Methyl-N-(3-methylbenzyl)-1H-pyrazol-4-amine. Here is a comparison table highlighting some of these compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Methylbenzyl)-1H-pyrazol-3-amine | Contains a benzyl group on the pyrazole ring | Different substitution pattern affects reactivity |
3,5-Dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-amine | Has additional methyl groups on the pyrazole ring | Enhanced lipophilicity may influence biological activity |
1-Methyl-N-(2-methylbenzyl)-1H-pyrazol-4-amine | Similar structure but with a different benzyl substitution | Variation in biological activity due to structural differences |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume